molecular formula C25H34O6 B1238069 Progesterone-11-Alpha-Ol-Hemisuccinate

Progesterone-11-Alpha-Ol-Hemisuccinate

Cat. No. B1238069
M. Wt: 430.5 g/mol
InChI Key: JBBNFGYRYNBDIH-DBGGZKJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11alpha-hydroxyprogesterone hemisuccinate is a steroid ester that is the O-succinoyl derivative of 11alpha-hydroxyprogesterone. It is a 20-oxo steroid, a dicarboxylic acid monoester, a steroid ester, a 3-oxo-Delta(4) steroid and a hemisuccinate. It derives from a succinic acid and an 11alpha-hydroxyprogesterone.

Scientific Research Applications

  • Radioimmunoassay of Haptens : A study by Corrie, Ratcliffe, and Macpherson (1982) demonstrated the use of a 125iodinated progesterone 11 alpha-glucuronide-tyramine conjugate as a radioligand in radioimmunoassays. This approach produced sensitive and precise assays for progesterone, proving clinically useful for hormone detection (Corrie, Ratcliffe, & Macpherson, 1982).

  • Enzymeimmunoassay for Progesterone : Sauer, Foulkes, and Cookson (1981) developed a sensitive enzymeimmunoassay for measuring progesterone in unextracted bovine milk, using a synthesized N-hydroxysuccinimide ester of 11 alpha-hydroxyprogesterone 11-hemisuccinate (Sauer, Foulkes, & Cookson, 1981).

  • Microtitre-Plate Enzymeimmunoassay of Progesterone : Another study by Sauer et al. (1986) described a microtitre plate enzymeimmunoassay for progesterone in milk, employing antiserum against 11 alpha-hydroxyprogesterone 11-hemisuccinate. This assay provided a practical method for pregnancy testing in dairy cattle (Sauer et al., 1986).

  • Influence of Functional Groups on Antibody Affinity : Bacigalupo et al. (1988) investigated the effects of chemical structure on the immunological properties of derivatives of 11 alpha-hydroxyprogesterone 11-hemisuccinate, suggesting hypotheses about how structural features impact antibody affinity (Bacigalupo et al., 1988).

  • Fluorescent Derivatives for Fluoro Immunoassay : Parini et al. (1985) synthesized two fluorescent derivatives of progesterone from 11 alpha-hydroxyprogesterone 11-hemisuccinate for use in fluoro immunoassays, demonstrating their fluorometric and immunological properties (Parini et al., 1985).

  • Monoclonal Antibody to Progesterone : Fantl, Wang, and Whitehead (1981) developed a monoclonal antibody to progesterone using the antigen 11α-hydroxyprogesterone hemisuccinate conjugated to bovine serum albumin. This study provided insights into the cross-reactivity and affinity of the antibody (Fantl, Wang, & Whitehead, 1981).

  • Fractionation of Antiserum to Progesterone : Parini et al. (1995) explored fractionating antibodies from an antiserum to progesterone-11 alpha-hemisuccinate-BSA, using biospecific adsorbents. This research offered a deeper understanding of antibody specificity and affinity (Parini et al., 1995).

properties

Product Name

Progesterone-11-Alpha-Ol-Hemisuccinate

Molecular Formula

C25H34O6

Molecular Weight

430.5 g/mol

IUPAC Name

4-[[(8S,9S,10R,11R,13S,14S,17S)-17-acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-yl]oxy]-4-oxobutanoic acid

InChI

InChI=1S/C25H34O6/c1-14(26)18-6-7-19-17-5-4-15-12-16(27)10-11-24(15,2)23(17)20(13-25(18,19)3)31-22(30)9-8-21(28)29/h12,17-20,23H,4-11,13H2,1-3H3,(H,28,29)/t17-,18+,19-,20+,23+,24-,25+/m0/s1

InChI Key

JBBNFGYRYNBDIH-DBGGZKJISA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)OC(=O)CCC(=O)O)C

SMILES

CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OC(=O)CCC(=O)O)C

Canonical SMILES

CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OC(=O)CCC(=O)O)C

synonyms

11 alpha-hemisuccinyl-progesterone
11 alpha-hydroxy-4-pregnene-3,20-dione-11-hemisuccinate
11alpha-hydroxyprogesterone hemisuccinate
progesterone 11-hemisuccinate
progesterone 11-hemisuccinate, (11alpha)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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